molecular formula C20H19FN2O2 B7745468 Ethyl 6-fluoro-4-(phenethylamino)quinoline-3-carboxylate

Ethyl 6-fluoro-4-(phenethylamino)quinoline-3-carboxylate

Cat. No.: B7745468
M. Wt: 338.4 g/mol
InChI Key: WAIVQZKXEKAAOK-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-4-(phenethylamino)quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-fluoro-4-(phenethylamino)quinoline-3-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through cyclization reactions involving aniline derivatives and β-ketoesters under acidic or basic conditions.

    Introduction of the fluoro group: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the phenethylamino group: This step involves nucleophilic substitution reactions where the amino group is introduced using phenethylamine.

    Esterification: The final step involves esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoro-4-(phenethylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or amino groups using reagents like sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Ethyl 6-fluoro-4-(phenethylamino)quinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential as an anticancer, antibacterial, and antiviral agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials, including liquid crystals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 6-fluoro-4-(phenethylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro and phenethylamino groups enhance its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-fluoroquinoline-3-carboxylate: Lacks the phenethylamino group, resulting in different biological activities.

    Ethyl 4-(phenethylamino)quinoline-3-carboxylate: Lacks the fluoro group, affecting its chemical reactivity and biological properties.

    6-Fluoro-4-(phenethylamino)quinoline: Lacks the ester group, impacting its solubility and pharmacokinetic properties.

Uniqueness

Ethyl 6-fluoro-4-(phenethylamino)quinoline-3-carboxylate is unique due to the combined presence of the fluoro, phenethylamino, and ester groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

ethyl 6-fluoro-4-(2-phenylethylamino)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c1-2-25-20(24)17-13-23-18-9-8-15(21)12-16(18)19(17)22-11-10-14-6-4-3-5-7-14/h3-9,12-13H,2,10-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIVQZKXEKAAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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